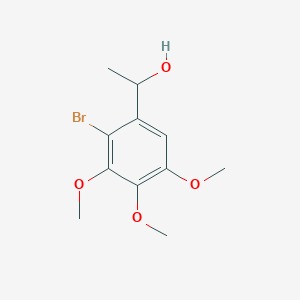
1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL is an organic compound with the molecular formula C11H15BrO4 It is characterized by the presence of a bromine atom and three methoxy groups attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
The synthesis of 1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL typically involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation .
Scientific Research Applications
1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL can be compared with similar compounds such as:
2-BROMO-3,4,5-TRIMETHOXYBENZALDEHYDE: This compound shares the same phenyl ring substitution pattern but lacks the ethanol moiety, making it less versatile in certain reactions.
1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-2-METHYL-1-PROPANONE: This compound has a similar structure but with a different alkyl chain, affecting its reactivity and applications.
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-PIPERAZINYLMETHANONE: This compound includes a piperazine ring, which introduces additional functional groups and potential biological activities.
The uniqueness of 1-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1-ETHANOL lies in its combination of the bromine atom, methoxy groups, and ethanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15BrO4 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(2-bromo-3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H15BrO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5-6,13H,1-4H3 |
InChI Key |
UAZQFKMPZSJWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1Br)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


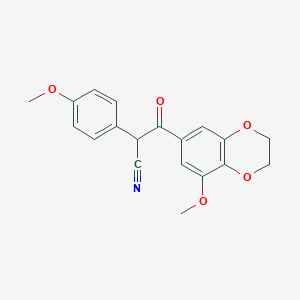
![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)
![2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11059207.png)
![2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B11059209.png)
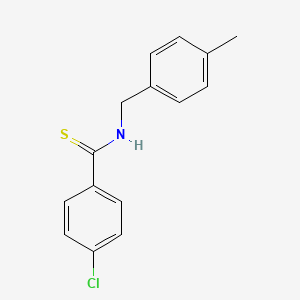
![3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
![3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11059233.png)
![3'-(4-fluorophenyl)-5,7-dimethyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11059243.png)
![3-(2-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059255.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11059262.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11059266.png)
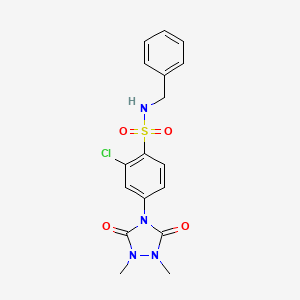
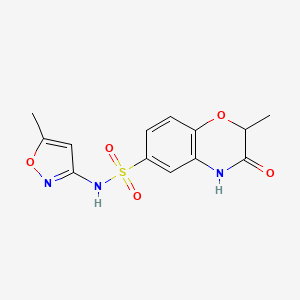
![2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11059287.png)
